

Spectroscopic Profile of Methyl 3-aminocrotonate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-aminocrotonate

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Introduction

Methyl 3-aminocrotonate is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals such as 1,4-dihydropyridines, a class of calcium channel blockers.[1] Its structural elucidation and purity assessment are critical for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **methyl 3-aminocrotonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 3-aminocrotonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **Methyl 3-aminocrotonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.52	s	1H	=C-H
3.64	s	3H	-OCH ₃
1.90	s	3H	-CH ₃
7.9 (broad)	s	2H	-NH ₂

Note: The -NH₂ peak may not always be distinctly observed or may appear as a broad singlet.
[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data of **Methyl 3-aminocrotonate**

Chemical Shift (δ) ppm	Assignment
170.9	C=O
160.3	C-NH ₂
83.1	=C-H
50.0	-OCH ₃
21.9	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of **Methyl 3-aminocrotonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435, 3320	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3098	Medium	=C-H stretch
2948	Medium	C-H stretch (aliphatic)
1660	Very Strong	C=O stretch (ester)
1615	Strong	C=C stretch
1560	Strong	N-H bend
1265	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Methyl 3-aminocrotonate**

m/z	Relative Intensity (%)	Assignment
115	40.1	[M] ⁺ (Molecular Ion)
84	100.0	[M - OCH ₃] ⁺
83	27.5	[M - CH ₃ OH] ⁺
42	37.3	[CH ₂ =C=O] ⁺ or [CH ₃ -C≡N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **methyl 3-aminocrotonate** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a spectrometer operating at a frequency of 89.56 MHz or 399.65 MHz.^[2]
 - For the ^{13}C NMR spectrum, a broadband proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of **methyl 3-aminocrotonate** in a volatile solvent such as methylene chloride.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.

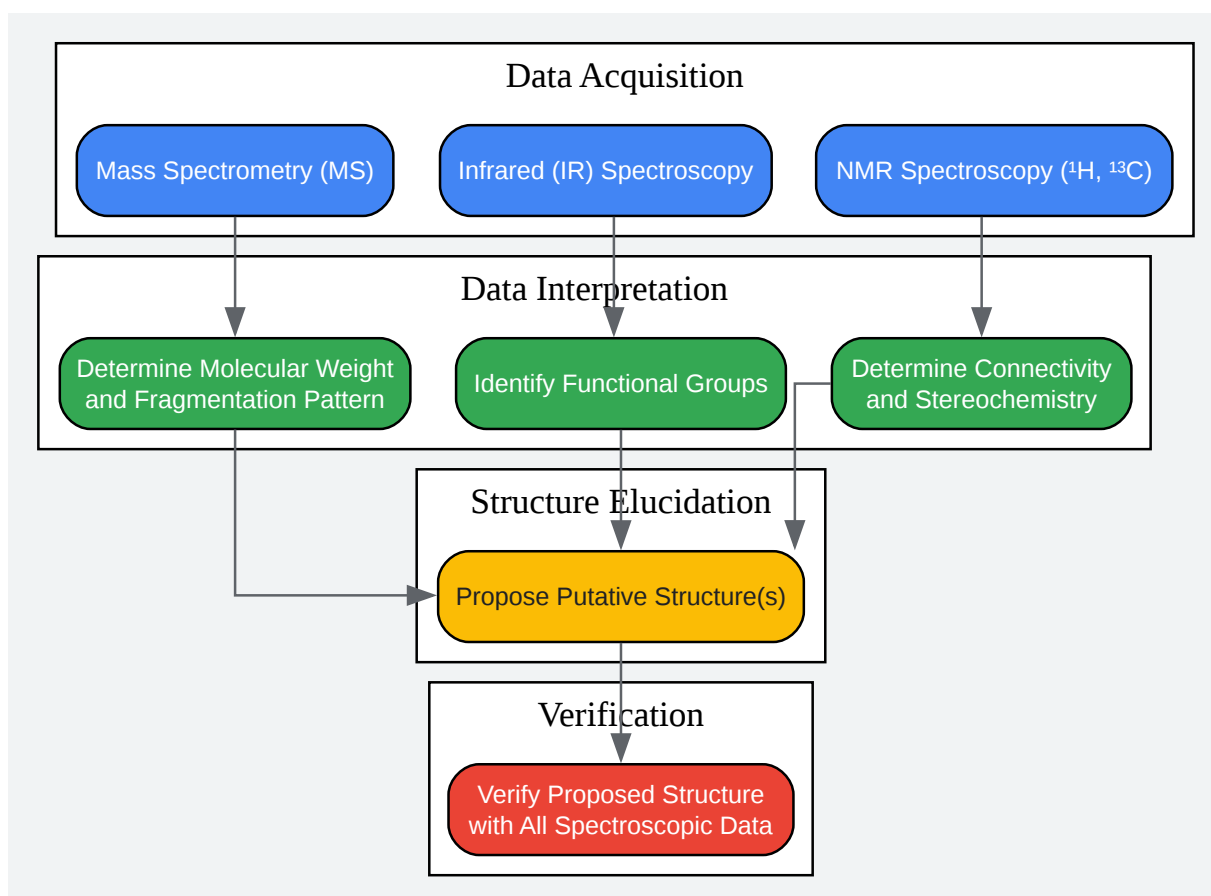
Mass Spectrometry (MS)

- Sample Introduction and Ionization:

- Introduce a dilute solution of **methyl 3-aminocrotonate** into the mass spectrometer.
- For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An ion detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The identification and structural elucidation of an organic compound like **methyl 3-aminocrotonate** is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.



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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

This logical progression allows researchers to piece together the molecular puzzle, starting from the basic molecular formula and functional groups to the intricate details of atomic connectivity and spatial arrangement. This systematic approach is fundamental in chemical analysis and drug development.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-aminocrotonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430099#spectroscopic-data-of-methyl-3-aminocrotonate-nmr-ir-ms]

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